N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a heptafluorobutanamide moiety and an acetylsulfamoyl group attached to a phenyl ring
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a specialty chemical in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(acetylsulfamoyl)aniline: This intermediate can be synthesized by reacting 4-nitroaniline with acetic anhydride and sulfuric acid to form 4-(acetylsulfamoyl)aniline.
Formation of the heptafluorobutanamide moiety: The heptafluorobutanamide group can be introduced by reacting the intermediate with heptafluorobutyric anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets and pathways. The acetylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The heptafluorobutanamide moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide: This compound shares the acetylsulfamoyl group but differs in the presence of dichlorobenzamide moiety.
4-(N-acetylsulfamoyl)phenylboronic acid: This compound contains a boronic acid group instead of the heptafluorobutanamide moiety.
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of the heptafluorobutanamide moiety, which imparts distinct chemical and physical properties, such as increased stability and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F7N2O4S/c1-6(22)21-26(24,25)8-4-2-7(3-5-8)20-9(23)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPCQUSCPVYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F7N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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